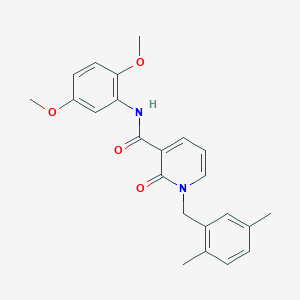
trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate” is a chemical compound with the CAS Number: 1630906-41-0 . It has a molecular weight of 293.34 and its IUPAC name is tert-butyl ((1r,3r)-3- (4-fluorobenzoyl)cyclobutyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20FNO3/c1-16(2,3)21-15(20)18-13-8-11(9-13)14(19)10-4-6-12(17)7-5-10/h4-7,11,13H,8-9H2,1-3H3,(H,18,20)/t11-,13- . This code provides a detailed description of the molecule’s structure, including the positions of the fluorobenzoyl and cyclobutyl groups.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Catalytic Activity and Synthesis
- Research has focused on the synthesis and catalytic activities of complexes containing functionalized carbene ligands. For example, ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes show catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009). This demonstrates the utility of complex carbene-containing compounds in catalysis, which could extend to the synthesis and application of trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate.
Material Synthesis
- The synthesis of new steroids possessing an aromatic A-ring with a 2-hydroxy or a 2-fluoro substituent involves the use of fluoro- and tert-butoxy-iodobenzocyclobutenes, highlighting the strategic incorporation of fluoro and tert-butyl groups in complex molecular architectures (Maurin et al., 2002). This kind of synthetic strategy could be relevant for the production and functionalization of compounds like this compound.
Spectroscopic Characterization and Molecular Modeling
- Palladium(II) complexes have been synthesized and characterized, involving ligands such as tert-butyl carbazate, demonstrating the importance of spectroscopic characterization and molecular modeling in understanding the properties of complex compounds (Sousa et al., 2015). This approach could be applied to study the properties and potential applications of this compound.
Organic Electronics
- The synthesis and evaluation of dibenzo[de,op]bistetracenes with various substituents, including tert-butyl and fluoro groups, for organic field-effect transistor (OFET) applications, underline the impact of molecular design on material properties (Wu et al., 2015). This suggests potential avenues for utilizing compounds like this compound in material science and electronics.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others related to specific routes of exposure .
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(4-fluorobenzoyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18-13-8-11(9-13)14(19)10-4-6-12(17)7-5-10/h4-7,11,13H,8-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFGZZXOBITWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135096 |
Source


|
| Record name | Carbamic acid, N-[trans-3-(4-fluorobenzoyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1630906-41-0 |
Source


|
| Record name | Carbamic acid, N-[trans-3-(4-fluorobenzoyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2725527.png)

![Ethyl 4-[[6,7-dimethoxy-2-(3-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2725529.png)
![6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2725531.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine](/img/structure/B2725533.png)



![N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2725540.png)
![N-[(3-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2725543.png)
![(E)-4-(Dimethylamino)-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]but-2-enamide](/img/structure/B2725544.png)
![2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2725545.png)